Dimethylstilbestrol is classified as a synthetic estrogen and belongs to the stilbene class of compounds. Its chemical structure is characterized by two phenolic rings connected by an ethylene bridge, with two methyl groups attached to the central carbon atoms. The compound is often compared to other synthetic estrogens such as diethylstilbestrol, which has similar but more potent biological effects.
Dimethylstilbestrol can be synthesized through several methods, with one common approach involving the reaction of 4,4’-dihydroxybenzophenone with methylmagnesium bromide. This reaction is followed by dehydration to yield Dimethylstilbestrol. Other methods may involve different phenolic compounds under specific conditions to achieve the desired product.
The synthesis typically requires careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. The use of solvents and catalysts may also be necessary depending on the specific synthetic route chosen.
Dimethylstilbestrol has a molecular weight of 268.36 g/mol. Its melting point is approximately 166-168 °C, and it exhibits moderate solubility in organic solvents like ethanol and chloroform.
Dimethylstilbestrol undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine for halogenation. These reactions are significant for modifying Dimethylstilbestrol for research purposes or developing new compounds with desired properties.
Dimethylstilbestrol exerts its biological effects primarily through binding to estrogen receptors in target cells. Upon binding, it activates transcription factors that regulate gene expression related to reproductive functions and cellular growth. This mechanism is similar to that of natural estrogens but exhibits distinct characteristics due to its synthetic nature.
The binding affinity of Dimethylstilbestrol to estrogen receptors is lower compared to more potent estrogens like diethylstilbestrol. This results in a milder estrogenic effect, making it valuable in research contexts where less potent estrogenic activity is required.
These properties are crucial for understanding how Dimethylstilbestrol behaves under different conditions and its potential applications in various fields.
Dimethylstilbestrol has been utilized primarily in scientific research due to its ability to mimic estrogen activity. Its applications include:
Despite its historical use as a medication, current applications focus on understanding its biological mechanisms and implications for health and disease.
Dimethylstilbestrol (DMS) belongs to the synthetic stilbene estrogen family, characterized by its distinct diphenylethylene backbone. The core structure features two phenolic rings connected by a central alkene bond, with methyl substituents at the alpha (α) positions relative to the ethylene bridge. This arrangement yields the trans-(E)-configuration as the biologically active isomer, essential for optimal binding to estrogen receptors [4] [9].
The molecular formula of DMS is C₁₆H₁₆O₂, with a molecular weight of 240.30 g/mol. This represents a reduction of 28 g/mol compared to its ethyl-substituted counterpart, diethylstilbestrol (DES, C₁₈H₂₀O₂), due to the shorter alkyl chains. X-ray crystallography studies of analogous stilbenes reveal a near-planar conformation of the phenolic rings relative to the ethylene bridge, facilitating receptor interaction. The hydroxyl groups at the para-positions (4 and 4') are critical for hydrogen bonding with estrogen receptor (ER) residues, while the methyl groups influence steric bulk and lipophilicity [7] [10].
Computational analyses indicate DMS exhibits moderate lipophilicity (logP ≈ 3.8), lower than DES (logP ≈ 5.1) due to reduced alkyl chain length. This impacts membrane permeability and distribution kinetics. Spectroscopic signatures include:
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₆O₂ | Defines elemental composition |
Molecular Weight | 240.30 g/mol | Impacts pharmacokinetics |
Configuration | trans-(E) | Essential for ER binding affinity |
pKa (phenolic OH) | ~10.2 | Influences ionization state at physiological pH |
Bond Length (C=C central) | ~1.33 Å | Confirms double bond character |
Dihedral Angle (C-C=C-C) | <10° | Supports near-planar bioactive conformation |
DMS synthesis typically employs Perkin condensation or McMurry coupling as key strategies. The Perkin route involves reacting p-hydroxyphenylacetic acid with propanal under acidic catalysis, yielding the unsaturated intermediate. Subsequent demethylation (if protected precursors are used) and isomer purification yield the active trans-isomer. McMurry coupling offers stereoselectivity by coupling p-hydroxyacetophenone using low-valent titanium reagents, directly generating the stilbene framework [7] [10].
Critical synthetic considerations:
Structural derivatives of DMS explore modifications to enhance receptor specificity or metabolic stability:
Method | Starting Materials | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Perkin Condensation | p-HPA, Propanal | Acetic anhydride, NaOAc, 180°C, 4h | 60–70% | High yield; requires isomer separation |
McMurry Coupling | p-Hydroxyacetophenone | TiCl₃, Zn-Cu, DME, reflux, 12h | 40–50% | Stereoselective; lower yield |
Wittig Approach | 4-Hydroxybenzyltriphenylphosphonium salt, Propanal | n-BuLi, THF, -78°C to RT | 55% | Flexible; air/moisture sensitive |
Reductive Coupling | Desoxybenzoin derivative | Low-valent Ti, NH₄Cl, THF, 65°C | 45% | Tandem deoxygenation/coupling; moderate yield |
Steric and Electronic Comparisons:DMS possesses a shorter alkyl substituent (methyl vs. ethyl) than DES, reducing van der Waals interactions with hydrophobic ER subpockets. Computational docking models indicate DMS binds ERα with ~70% the affinity of DES (Kᵢ ≈ 0.8 nM vs. 0.35 nM for DES) due to less optimal contact with Leu387 and Met421. However, its smaller molecular volume enhances solubility and potentially tissue diffusion. Natural estrogens like estradiol (E2) differ fundamentally, featuring a steroidal scaffold with higher conformational rigidity than stilbenes. E2 relies on its pre-defined A-ring geometry and C17β-OH for high-affinity binding, while DMS/DES achieve potency through phenolic spacing and alkyl group positioning [1] [8] [9].
Metabolic Stability:DMS undergoes rapid hepatic hydroxylation at the 3-position, forming catechol metabolites susceptible to oxidation. Unlike DES, DMS lacks ethyl groups, preventing the formation of toxic bis-quinone methides implicated in DNA adduction. In vitro microsomal studies show DMS has a shorter half-life (t₁/₂ ≈ 15 min) than DES (t₁/₂ ≈ 45 min) in rat liver S9 fractions, attributed to faster Phase I oxidation. Both compounds show extensive glucuronidation, but DMS forms mono-glucuronides preferentially at the 4'-OH, while DES forms bis-conjugates. Resveratrol, a natural stilbenoid, undergoes even faster sulfation/glucuronidation, limiting its bioavailability [1] [5].
Receptor Interaction Profiles:DMS exhibits ERα-preferential binding (ERα Kᵢ = 0.8 nM; ERβ Kᵢ = 2.1 nM), similar to DES but distinct from genistein (ERβ-preferential). In reporter gene assays, DMS acts as a full agonist in uterine tissues (EC₅₀ = 1.2 nM), though with 60% the efficacy of DES. Key interactions include:
Parameter | Dimethylstilbestrol (DMS) | Diethylstilbestrol (DES) | Estradiol (E2) | Resveratrol |
---|---|---|---|---|
Molecular Formula | C₁₆H₁₆O₂ | C₁₈H₂₀O₂ | C₁₈H₂₄O₂ | C₁₄H₁₂O₃ |
ERα Binding Kᵢ (nM) | 0.8 | 0.35 | 0.1 | 2300 |
ERβ Binding Kᵢ (nM) | 2.1 | 1.5 | 0.4 | 80 |
Metabolic Half-life | ~15 min (liver) | ~45 min (liver) | 60–90 min | <10 min |
logP | 3.8 | 5.1 | 4.0 | 3.1 |
Key Metabolic Pathways | 3-Hydroxylation, Glucuronidation | 4'-Hydroxylation, Quinone formation | 2/16α-Hydroxylation, Conjugation | Sulfation, Glucuronidation |
Functional Implications:The structural differences between DMS and DES manifest in in vivo models. In ovariectomized rats, DMS shows reduced uterotrophic potency (ED₅₀ = 15 μg/kg) versus DES (ED₅₀ = 2 μg/kg), correlating with its lower receptor affinity. However, DMS exhibits faster clearance and less accumulation in fetal tissues, potentially reducing teratogenic risks observed with DES. DES forms stable DNA adducts via its quinone metabolites, a pathway less prominent with DMS due to steric constraints on metabolic activation [1] [5]. Among synthetic alternatives, benzestrol (triethyl analog) shows prolonged half-life but increased thrombogenic risk, while dienestrol (dienone derivative) exhibits higher affinity but pronounced estrogenicity in non-target tissues [2] [8].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: